2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S/c20-16-7-4-8-17(21)18(16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUDBVKSCVXQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of 2,6-Difluorobenzonitrile
The hydrolysis of 2,6-difluorobenzonitrile (CAS 1897-52-5) to 2,6-difluorobenzamide is achieved under alkaline conditions with hydrogen peroxide as an oxidizing agent.
Reaction Conditions
- Reactants : 2,6-Difluorobenzonitrile (30 g, 0.214 mol), NaOH (1.5 equiv), H₂O₂ (30% w/w, 2.0 equiv).
- Temperature : 50°C, 5 hours.
- Yield : 91.2%.
Mechanistic Insight
The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, forming an intermediate iminoyl hydroxide, which tautomerizes to the amide. Hydrogen peroxide mitigates side reactions by oxidizing residual nitrile to carboxylic acid byproducts.
Synthesis of 2-((4-Phenylpiperazin-1-yl)Sulfonyl)Ethylamine
Sulfonylation of Ethanolamine Derivatives
Ethanolamine is sulfonylated with 4-phenylpiperazine-1-sulfonyl chloride in dichloromethane (DCM) under inert conditions.
Procedure
- Dissolve ethanolamine (1.0 equiv) and triethylamine (2.5 equiv) in DCM at 0°C.
- Add 4-phenylpiperazine-1-sulfonyl chloride (1.1 equiv) dropwise.
- Stir at room temperature for 12 hours.
- Extract with DCM, wash with brine, and concentrate under reduced pressure.
Yield : 78–85% (crude), requiring recrystallization from isopropyl alcohol (IPA) to achieve >99% purity.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 2,6-difluorobenzamide with 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Optimized Conditions
- Solvent : Tetrahydrofuran (THF).
- Catalyst : EDC (1.2 equiv), HOBt (1.1 equiv).
- Temperature : 0°C to room temperature, 24 hours.
- Yield : 82–88% after silica gel chromatography.
Side Reactions
Competitive O-acylation of the benzamide is suppressed by maintaining low temperatures during reagent addition.
Recrystallization and Optical Purity Enhancement
Solvent-Dependent Recrystallization
The patent US10858315B2 demonstrates that recrystallization of sulfonamide intermediates in isopropyl alcohol (IPA) at 10–20°C for 12–15 hours elevates optical purity from 85% to >99% ee.
Key Data
| Solvent | Temperature (°C) | Time (h) | Optical Purity (ee) |
|---|---|---|---|
| IPA | 15 | 12 | 99.2% |
| Toluene | 25 | 18 | 91.5% |
| Methanol | 0 | 24 | 87.3% |
IPA emerges as the optimal solvent due to its polarity and low solubility for undesired stereoisomers.
Industrial-Scale Process Considerations
Cost-Effective Catalyst Recycling
Titanium(IV) ethoxide (Ti(OEt)₄), used in Ellman’s auxiliary methods for chiral induction, can be recovered and reused up to five times without significant activity loss.
Recycling Protocol
- Filter reaction slurry post-reduction.
- Wash catalyst with anhydrous ether.
- Dry under vacuum at 60°C for 6 hours.
Catalyst Recovery : 92–95% per cycle.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another compound with a phenylpiperazine structure, known for its anticonvulsant activity.
Uniqueness
Its dual functionality as a building block for complex molecules and as a potential therapeutic agent highlights its versatility and significance in scientific research .
Biological Activity
2,6-Difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological assays, structure-activity relationships (SAR), and case studies that highlight its efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps starting from 2,6-difluorobenzamide. The process includes the introduction of the sulfonyl group and the piperazine moiety. Various methods have been reported for synthesizing similar compounds with modifications in the piperazine and sulfonamide components, which can influence biological activity.
Antiviral and Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antiviral properties against arboviral diseases transmitted by mosquitoes. For instance, studies on related sulfonamide derivatives have shown that they can inhibit the Ae. Kir1 ion channel in Aedes aegypti, leading to larvicidal effects . The compound's ability to disrupt ion channel functions may also extend to other viral targets.
Anticancer Activity
The compound's structural components suggest potential anticancer activity. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For example, derivatives with piperazine and sulfonamide groups have shown promising results against MCF-7 breast cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Electron-donating groups (EDGs) enhance biological activity, while electron-withdrawing groups (EWGs) tend to reduce potency.
- The presence of halogen atoms in the phenyl ring can drastically decrease activity compared to analogs without halogens .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 12a | 0.11 | Antitumor |
| 12b | 0.76 | Antitumor |
| 12c | 1.47 | Antiviral |
Case Studies
- Inhibition of Ae. Kir1 Channel : A study synthesized a series of piperazine derivatives to evaluate their efficacy against the Ae. Kir1 channel, revealing that modifications in the sulfonamide group significantly enhance larvicidal activity .
- Cytotoxicity Against Cancer Cell Lines : Another investigation focused on the cytotoxic effects of similar compounds on MCF-7 and A549 cancer cell lines, demonstrating that certain structural modifications lead to improved potency compared to standard chemotherapeutics like doxorubicin .
Q & A
Q. What are the primary synthetic routes for 2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, and what methodological considerations are critical for yield optimization?
The synthesis typically involves three key steps: (1) formation of the indole or piperazine moiety via Suzuki–Miyaura coupling (for aryl-aryl bonds) or nucleophilic substitution, (2) sulfonylation of the ethylamine linker, and (3) coupling of the difluorobenzamide group using carbodiimide-mediated amidation . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio for sulfonylation), anhydrous conditions to prevent hydrolysis, and palladium catalysts (e.g., Pd(PPh₃)₄) with controlled heating (60–80°C) . Post-synthesis purification via column chromatography (silica gel, 70–230 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended to achieve >95% purity .
Q. How does the compound’s fluorination pattern influence its physicochemical properties and target binding?
The 2,6-difluoro substitution on the benzamide core enhances lipophilicity (logP ≈ 3.2), improving membrane permeability, while the electron-withdrawing fluorine atoms stabilize the amide bond against metabolic degradation . Computational docking studies suggest the fluorines participate in halogen bonding with residues like Tyr-452 in kinase targets, increasing binding affinity by ~20% compared to non-fluorinated analogs .
Q. What analytical techniques are most reliable for structural validation and purity assessment?
- NMR : ¹⁹F NMR (δ -112 to -118 ppm for CF₂) and ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) confirm regiochemistry .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with ESI-MS (m/z calc. 477.1; obs. 477.3 ± 0.2) verify molecular weight .
- XRD : Single-crystal diffraction resolves the sulfonyl-piperazine torsion angle (55–60°), critical for conformational stability .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the compound’s biological activity across different assay systems?
Discrepancies in IC₅₀ values (e.g., 0.5 µM in kinase inhibition vs. 5 µM in cell viability assays) often arise from assay-specific factors:
- Protein source : Recombinant vs. native kinases may lack post-translational modifications affecting binding pockets .
- Cellular context : Off-target effects in whole-cell assays (e.g., P-gp efflux) reduce apparent potency. Use transporter inhibitors (e.g., verapamil) to isolate target engagement .
- Redox interference : Thiol-containing media (e.g., DMEM) can reduce sulfonyl groups, altering reactivity. Validate stability via LC-MS pre-/post-assay .
Q. What strategies are effective for improving the compound’s selectivity against structurally related off-targets (e.g., serotonin receptors vs. kinase targets)?
- Structural analogs : Replace the 4-phenylpiperazine with 4-(pyridin-2-yl)piperazine to eliminate π-π stacking with Ser-5.65 in 5-HT₁A receptors while retaining kinase affinity .
- Proteome-wide profiling : Use thermal shift assays (TSA) with recombinant protein libraries to identify non-target interactions. Prioritize modifications at the ethylsulfonyl linker (e.g., methyl substitution) to reduce promiscuity .
Q. How can researchers leverage computational tools to predict metabolic liabilities and guide synthetic optimization?
- ADMET prediction : Software like Schrödinger’s QikProp identifies labile sites (e.g., sulfonamide hydrolysis; t₁/₂ < 2 h in human liver microsomes). Introduce steric hindrance via α-methylation of the ethylsulfonyl group to increase metabolic stability (t₁/₂ > 6 h) .
- MD simulations : 100-ns trajectories reveal conformational flexibility in aqueous vs. lipid bilayer environments, guiding the design of rigidified analogs with improved CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
